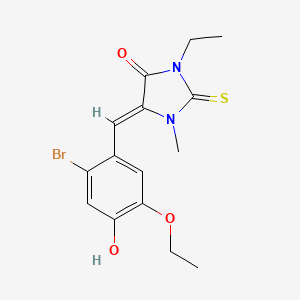

![molecular formula C18H16FNO B4629368 1-[3-(2-氟苯基)丙烯酰基]-2-甲基吲哚](/img/structure/B4629368.png)

1-[3-(2-氟苯基)丙烯酰基]-2-甲基吲哚

描述

Synthesis Analysis

The synthesis of related compounds often involves catalytic C-H functionalization, with Ruthenium-based catalysts being prominent for facilitating such reactions. For instance, Ruiz et al. (2017) describe the Ru-catalyzed C-H functionalization of phenylglycine derivatives to synthesize isoindoline-1-carboxylates, demonstrating the utility of metal-catalyzed reactions in constructing complex structures that could potentially be adapted for 1-[3-(2-fluorophenyl)acryloyl]-2-methylindoline synthesis (Ruiz et al., 2017).

Molecular Structure Analysis

The molecular structure of compounds containing fluorophenyl groups can be significantly influenced by the electron-withdrawing nature of the fluorine atom. Studies on similar molecules have utilized X-ray diffraction to determine precise molecular geometries, indicating how fluorine incorporation can affect bond lengths and angles, contributing to the molecule's overall electronic and steric profile. For example, Vesek et al. (2012) explored the structural characteristics of fluoro-containing isoindoline derivatives, providing insights into how such analyses can be applied to understand 1-[3-(2-fluorophenyl)acryloyl]-2-methylindoline (Vesek et al., 2012).

Chemical Reactions and Properties

The reactivity of 1-[3-(2-fluorophenyl)acryloyl]-2-methylindoline can be inferred from similar fluorinated compounds, which often exhibit unique chemical behaviors due to the fluorine atoms. These compounds are involved in various reactions, such as nucleophilic addition and aza-Michael reactions, showcasing their utility in synthesizing novel structures with potential biological activity. Fustero et al. (2010) have demonstrated the synthesis of fluorinated isoindolines, highlighting the impact of fluorination on enhancing the molecule's reactivity and selectivity (Fustero et al., 2010).

Physical Properties Analysis

The physical properties, such as solubility and phase behavior, of fluorinated compounds are markedly different from their non-fluorinated counterparts. For instance, Sawada et al. (1996) synthesized fluoroalkylated oligomers showing unique solubility profiles in water and organic solvents, indicative of the potential physical property trends for 1-[3-(2-fluorophenyl)acryloyl]-2-methylindoline (Sawada et al., 1996).

Chemical Properties Analysis

The chemical properties of 1-[3-(2-fluorophenyl)acryloyl]-2-methylindoline can also be deduced from studies on similar compounds, focusing on aspects like reactivity patterns, stability under various conditions, and interaction with different chemical agents. The research by Rivas et al. (2006) on acryloylmorpholine copolymers offers insights into the chemical behavior of related compounds, such as their interaction with metal ions, which could be relevant for understanding the chemical properties of 1-[3-(2-fluorophenyl)acryloyl]-2-methylindoline (Rivas et al., 2006).

科学研究应用

合成和抗菌活性: Sawada 等人 (2001) 的一项研究重点在于合成含有二甲基(辛基)铵片段的氟代烷基端封共低聚物,该共低聚物表现出很强的亲水性,具有良好的拒油性和高抗菌活性。这表明在创造具有表面抗菌和活性特性的新型功能材料方面具有潜在应用,这可能与 1-[3-(2-氟苯基)丙烯酰基]-2-甲基吲哚 (Sawada 等人,2001) 相关。

抗癌和抗菌活性: Kocyigit 等人 (2018) 合成了查耳酮-酰亚胺衍生物并评估了其生物活性,包括抗癌和抗菌活性。这些衍生物对乙酰胆碱酯酶等酶表现出有效的抑制作用,表明在治疗癌症和感染方面具有潜在应用 (Kocyigit 等人,2018)。

异喹啉和异吲哚衍生物的合成: Ruiz 等人 (2017) 的一项研究讨论了苯甘氨酸衍生物的 Ru 催化的 C-H 官能化,从而合成异喹啉-1-羧酸盐和异吲哚-1-羧酸盐。此过程对各种官能团表现出耐受性,可应用于 1-[3-(2-氟苯基)丙烯酰基]-2-甲基吲哚合成相关化合物 (Ruiz 等人,2017)。

热响应特性: Sawada 等人 (2007) 制备了氟代烷基端封 N-(1,1-二甲基-3-氧代丁基)丙烯酰胺--丙烯酰吗啉共低聚物,该共低聚物在水溶液中表现出较低的临界溶液温度 (LCST) 特性。这对于开发具有温度响应特性的材料可能具有重要意义 (Sawada 等人,2007)。

对前列腺癌的影响: Rodrigues 等人 (2012) 对喹啉基丙烯酸酯衍生物的研究表明对前列腺癌细胞的粘附、迁移、侵袭和新生血管生成具有抑制作用,表明类似化合物在癌症治疗中具有潜在的治疗应用 (Rodrigues 等人,2012)。

属性

IUPAC Name |

(E)-3-(2-fluorophenyl)-1-(2-methyl-2,3-dihydroindol-1-yl)prop-2-en-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16FNO/c1-13-12-15-7-3-5-9-17(15)20(13)18(21)11-10-14-6-2-4-8-16(14)19/h2-11,13H,12H2,1H3/b11-10+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RGRPFMHPGZNPQN-ZHACJKMWSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC2=CC=CC=C2N1C(=O)C=CC3=CC=CC=C3F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1CC2=CC=CC=C2N1C(=O)/C=C/C3=CC=CC=C3F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16FNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[(3,5-dimethylphenoxy)methyl]-N-[7-(4-morpholinyl)-2,1,3-benzoxadiazol-4-yl]-1H-pyrazole-3-carboxamide](/img/structure/B4629289.png)

![N-(3-chlorophenyl)-4-phenyl-2-[(phenylacetyl)amino]-3-thiophenecarboxamide](/img/structure/B4629291.png)

![2-{4-[ethyl(methylsulfonyl)amino]phenoxy}acetamide](/img/structure/B4629293.png)

![2-(2,4-dimethylphenoxy)-N-[2-(4-morpholinylcarbonyl)phenyl]propanamide](/img/structure/B4629299.png)

![5-[(5-methyl-2-furyl)methylene]-1-(3-methylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4629303.png)

![4-({[(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetyl]amino}methyl)cyclohexanecarboxylic acid](/img/structure/B4629307.png)

![N-[4-(aminosulfonyl)phenyl]-1-(4-methoxyphenyl)cyclopentanecarboxamide](/img/structure/B4629324.png)

![8,9-dimethyl-7-(4-methylphenyl)-2-(3-pyridinyl)-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B4629337.png)

![2,6-dimethyl-4-[(2,4,5-trichlorophenyl)sulfonyl]morpholine](/img/structure/B4629339.png)

![1-{[3-(4-methoxyphenyl)-4,5-dihydro-5-isoxazolyl]carbonyl}-4-(phenylsulfonyl)piperazine](/img/structure/B4629346.png)

![N-[2-chloro-5-(trifluoromethyl)phenyl]-5-(3-pyridinyl)-3-isoxazolecarboxamide](/img/structure/B4629357.png)

![2-methyl-3-nitro-6-(4-nitro-1H-pyrazol-3-yl)pyrazolo[1,5-a]pyrimidine](/img/structure/B4629359.png)